ethyl 3-bromo-4-[(2-methoxyphenoxy)methyl]benzoate
Overview
Description
Ethyl 3-bromo-4-[(2-methoxyphenoxy)methyl]benzoate is an organic compound that belongs to the class of aromatic esters. It features a bromine atom and a methoxyphenoxy group attached to a benzoate ester, making it a versatile intermediate in organic synthesis. This compound is often used in the development of pharmaceuticals, agrochemicals, and various organic materials due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4-[(2-methoxyphenoxy)methyl]benzoate typically involves a multi-step process:
Bromination: The starting material, ethyl 4-hydroxybenzoate, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 3-position.
Etherification: The brominated intermediate is then reacted with 2-methoxyphenol in the presence of a base such as potassium carbonate and a phase transfer catalyst to form the ether linkage.
Esterification: Finally, the product is purified and esterified using ethanol and an acid catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and etherification steps helps in maintaining precise reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in ethyl 3-bromo-4-[(2-methoxyphenoxy)methyl]benzoate can undergo nucleophilic substitution reactions, making it a valuable intermediate for further functionalization.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify its aromatic ring structure.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes under inert atmosphere.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Conversion to carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
Ethyl 3-bromo-4-[(2-methoxyphenoxy)methyl]benzoate is widely used in scientific research due to its reactivity and structural versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of potential drug candidates for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-[(2-methoxyphenoxy)methyl]benzoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and methoxyphenoxy group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-bromo-4-[(2-methoxyphenoxy)methyl]benzoate can be compared with other similar compounds like:
Ethyl 4-bromo-3-methylbenzoate: Lacks the methoxyphenoxy group, making it less versatile in certain synthetic applications.
Methyl 4-bromo-3-methylbenzoate: Similar structure but different ester group, affecting its reactivity and solubility.
Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: Contains an additional formyl group, providing different functionalization opportunities.
The uniqueness of this compound lies in its combination of bromine and methoxyphenoxy functionalities, which offer a balance of reactivity and stability for diverse applications.
Properties
IUPAC Name |
ethyl 3-bromo-4-[(2-methoxyphenoxy)methyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-3-21-17(19)12-8-9-13(14(18)10-12)11-22-16-7-5-4-6-15(16)20-2/h4-10H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBYVAOHADRVRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)COC2=CC=CC=C2OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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